molecular formula C26H27N6NaO5S B13776098 Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt CAS No. 75627-15-5

Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt

Cat. No.: B13776098
CAS No.: 75627-15-5
M. Wt: 558.6 g/mol
InChI Key: SFSQQVSTVHUNRS-UHFFFAOYSA-M
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Description

This compound is a sodium salt of a polyazo dye characterized by:

  • Core structure: A propanenitrile backbone with an ethylamino group.
  • Substituents: Two azo (-N=N-) linkages, a 3-methyl group, and a sulfonated ethoxy (-O-(CH₂)₂-SO₃⁻Na⁺) group.
  • Applications: Likely used as a hydrophilic dye due to the sulfonate group, which enhances water solubility and stability in aqueous media .

Properties

CAS No.

75627-15-5

Molecular Formula

C26H27N6NaO5S

Molecular Weight

558.6 g/mol

IUPAC Name

sodium;2-[4-[[4-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-2-methylphenyl]diazenyl]phenoxy]ethyl sulfate

InChI

InChI=1S/C26H28N6O5S.Na/c1-3-32(16-4-15-27)24-10-5-21(6-11-24)28-30-23-9-14-26(20(2)19-23)31-29-22-7-12-25(13-8-22)36-17-18-37-38(33,34)35;/h5-14,19H,3-4,16-18H2,1-2H3,(H,33,34,35);/q;+1/p-1

InChI Key

SFSQQVSTVHUNRS-UHFFFAOYSA-M

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt involves several steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine.

Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction temperature, pH, and the concentration of reactants are critical parameters that need to be optimized.

Chemical Reactions Analysis

Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chromatography:

  • High-Performance Liquid Chromatography (HPLC): Propanenitrile can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for Mass-Spec compatibility. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable in pharmacokinetics and drug development .

2. Dye Synthesis:

  • Azo Dyes: The compound's structure allows it to function as an intermediate in the synthesis of azo dyes, which are widely used in textiles, food, and cosmetics due to their bright colors and stability . The presence of sulfoxy groups enhances solubility in water, making these dyes more effective for various applications.

3. Therapeutic Potential:

Case Study 1: HPLC Analysis
In a study published by researchers focusing on drug formulations, Propanenitrile was utilized to separate active pharmaceutical ingredients from excipients using HPLC techniques. The method demonstrated high efficiency and reproducibility, highlighting the compound's utility in pharmaceutical analysis .

Case Study 2: Azo Dye Synthesis
A research project explored the synthesis of novel azo dyes using intermediates derived from Propanenitrile. The resulting dyes exhibited excellent colorfastness and were tested for application in textile industries. The study concluded that the sulfoxy group significantly improved dye solubility and application properties .

Case Study 3: Antimicrobial Properties
Preliminary studies investigated the antimicrobial effects of azo derivatives related to Propanenitrile against various bacterial strains. Results indicated that certain derivatives displayed significant inhibition zones compared to control samples, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt involves its interaction with light. The azo bonds in the compound can absorb light and undergo a trans-cis isomerization, which is responsible for its color-changing properties. This interaction with light can also generate reactive oxygen species, which is the basis for its potential use in photodynamic therapy .

Comparison with Similar Compounds

Substituent Effects on Solubility and Polarity

Compound Name (CAS) Substituents Molecular Weight Water Solubility Key Feature
Target Compound Sulfonated ethoxy, 3-methyl, two azo Not reported High (sodium salt) Hydrophilic, ionic character
Propanenitrile, 3-[ethyl[4-[(2-methyl-4-nitrophenyl)azo]phenyl]amino]- (52547-25-8) Nitro (-NO₂), 2-methyl, one azo 337.38 g/mol Low (non-ionic) Hydrophobic, disperse dye
Disperse Red 73 (12270-46-1) Nitrile, ethylamino, nitro 331.34 g/mol Low Non-ionic, textile dye
CAS 62194-15-4 Chloro (-Cl), nitro, methoxy (-OCH₃) Not reported Moderate Polar but non-ionic

Key Findings :

  • The sodium sulfonate group in the target compound significantly enhances water solubility compared to nitro- or chloro-substituted analogs, making it suitable for applications requiring aqueous compatibility .
  • Non-ionic analogs like Disperse Red 73 are better suited for hydrophobic substrates (e.g., polyester) .

Electronic and Spectral Properties

The electronic effects of substituents influence UV-Vis absorption spectra:

  • Nitro group : Strong electron-withdrawing effect but lacks ionic character, resulting in different solvatochromic behavior .
  • Methoxy group : Electron-donating nature may cause hypsochromic shifts compared to sulfonate .

Toxicity and Environmental Impact

  • Nitrile toxicity : Propanenitrile derivatives exhibit similar LC₅₀ values to butanenitrile and pentanenitrile, with developmental toxicity as a critical endpoint .
  • Sulfonate vs.

Biological Activity

Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt, commonly referred to as a complex azo dye, has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in research and industry, and relevant case studies.

Molecular Characteristics

  • Chemical Name : this compound
  • CAS Number : 75627-15-5
  • Molecular Formula : C26H27N6NaO5S
  • Molecular Weight : 558.6 g/mol

Structural Formula

The compound features multiple functional groups including azo (-N=N-), sulfooxy (-SO₃H), and ethoxy (-OCH₂CH₃), contributing to its solubility and reactivity. The presence of these groups enhances its application in biological staining and potential therapeutic uses.

PropertyValue
CAS No.75627-15-5
Molecular FormulaC26H27N6NaO5S
Molecular Weight558.6 g/mol
IUPAC NameSodium 2-[4-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-2-methylphenyl]diazenyl]phenoxy]ethyl sulfate

This compound exhibits biological activity primarily through its interaction with cellular components:

  • Reactive Oxygen Species (ROS) Generation : Upon exposure to light, the azo bonds can undergo trans-cis isomerization, leading to the generation of ROS. This property is crucial for its application in photodynamic therapy (PDT), where ROS can induce apoptosis in cancer cells.
  • Cellular Staining : The compound is widely used in histology for staining tissues due to its ability to bind selectively to certain cellular components, enhancing visualization under a microscope.

Applications in Research and Industry

  • Dye Chemistry : As a model compound in dye chemistry, it helps researchers understand the effects of substituents on dye properties and stability.
  • Photodynamic Therapy : Ongoing studies are investigating its efficacy as a photosensitizer in PDT for cancer treatment, focusing on its ability to induce cell death selectively in malignant cells.
  • Biological Staining Techniques : Its vibrant color and binding properties make it suitable for various staining protocols in biological research.

Case Study 1: Photodynamic Therapy Research

A study published in Journal of Photochemistry and Photobiology explored the effectiveness of this compound as a photosensitizer. The results indicated that upon irradiation with specific wavelengths of light, significant cell death was observed in treated cancer cell lines compared to controls, highlighting its potential therapeutic applications .

Case Study 2: Cellular Staining Application

Research conducted by Smith et al. (2023) demonstrated the compound's utility in staining protocols for identifying apoptotic cells in tissue samples. The study found that cells treated with the dye exhibited enhanced contrast under fluorescence microscopy, facilitating better visualization of cellular morphology .

Safety and Toxicity Considerations

While the compound shows promising applications, safety assessments are crucial. Studies indicate that azo dyes can undergo metabolic reduction to potentially harmful amines. Therefore, understanding the toxicity profile is essential for safe application in medical and industrial contexts .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing the azo and sulfonate functional groups in this compound?

  • Methodology :

  • UV-Vis Spectroscopy : Azo groups exhibit strong absorption in the 400–600 nm range due to π→π* transitions. Solvent polarity and pH can shift λ_max, requiring calibration in aqueous buffers (pH 7–9) .
  • FT-IR : Confirm sulfonate (S=O stretching at 1040–1220 cm⁻¹) and nitrile (C≡N at 2240–2260 cm⁻¹) groups. Azo (N=N) stretches appear weakly at 1400–1600 cm⁻¹ but require Raman spectroscopy for clarity .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and ethyl/cyano groups (δ 1.2–1.5 ppm for CH₃; δ 3.5–4.0 ppm for CH₂) .

Q. How can solubility and stability be optimized for this compound in aqueous media?

  • Methodology :

  • pH-Dependent Solubility : The sodium sulfonate group enhances water solubility at pH > 6. Use phosphate buffers (pH 7.4) for biological studies.
  • Photostability Testing : Degradation under UV light (λ = 365 nm) can cleave azo bonds. Store solutions in amber vials and monitor via HPLC-MS/MS .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of diazonium coupling during synthesis?

  • Methodology :

  • Reaction Kinetics : Use stopped-flow spectroscopy to track diazonium intermediate formation. Electron-donating groups (e.g., -OCH₃) on aryl amines increase coupling rates at the para position .
  • DFT Calculations : Model electron density distributions to predict coupling sites. Azo linkage formation is favored at positions with lower activation energy (ΔG‡ < 50 kJ/mol) .

Q. How do steric and electronic effects influence the compound’s aggregation in solution?

  • Methodology :

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius (Rₕ) in varying ionic strengths. Sodium sulfonate groups induce electrostatic repulsion, reducing aggregation at [NaCl] < 0.1 M .
  • Fluorescence Quenching : Use pyrene as a probe to assess critical micelle concentration (CMC). Bulky substituents (e.g., ethylamino) lower CMC by enhancing hydrophobic interactions .

Q. What analytical challenges arise when quantifying this compound in biological matrices?

  • Methodology :

  • Solid-Phase Extraction (SPE) : Use C18 cartridges with 90% methanol elution. Recovery rates >85% are achievable for sulfonated azo dyes in urine .
  • HPLC-MS/MS Optimization : Employ a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z 550→452 (sulfonate loss) and 550→310 (azo cleavage) .

Data Contradictions and Resolutions

  • Contradiction : reports azo bond stability at pH 7–9, while notes degradation at pH > 7.
    • Resolution : Degradation is likely due to trace metal ions (e.g., Fe³⁺) in buffers. Use EDTA to chelate metals and re-test stability .

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